Isophthaloyl dichloride
Overview
Description
Isophthaloyl dichloride, also known as isophthaloyl chloride, is an organic compound with the chemical formula C₆H₄-1,3-(COCl)₂. It is a derivative of isophthalic acid and is characterized by the presence of two acyl chloride groups attached to a benzene ring. This compound is a colorless to pale yellow liquid at room temperature and is primarily used as an intermediate in the synthesis of various polymers and specialty chemicals .
Mechanism of Action
Target of Action
Isophthaloyl dichloride, also known as Isophthaloyl chloride, is primarily used as a crosslinking agent in various polymerization reactions
Mode of Action
This compound acts as a crosslinking agent in polymerization reactions . It reacts with various compounds to form polymers. For example, it can react with polyethylene amine to produce PA-100 membrane , and with epiamine, a polyether amine, to produce PA-300 membrane .
Biochemical Pathways
Its primary function is in the formation of polymers through chemical reactions .
Result of Action
The result of this compound’s action is the formation of polymers. These polymers have various applications, including the creation of membranes and other materials .
Biochemical Analysis
Biochemical Properties
Isophthaloyl dichloride plays a significant role in biochemical reactions, primarily as a crosslinking agent in polymerization processes. It reacts with amines to form polyamides, which are essential in the production of high-performance materials. For instance, this compound reacts with polyethylene amine to produce PA-100 membrane . Additionally, it interacts with enzymes and proteins involved in polymerization, facilitating the formation of stable and durable polymer structures. The nature of these interactions involves the formation of covalent bonds between the this compound and the amino groups of the biomolecules, leading to the creation of complex polymer networks.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular components involved in polymerization and crosslinking. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structural integrity of cellular membranes and proteins. For example, the reaction between this compound and m-phenylenediamine is used to synthesize Nomex®, a thermally stable and chemically inert fiber . These interactions can lead to changes in cellular behavior and function, impacting processes such as cell division, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly amines. This compound acts as a crosslinking agent, facilitating the formation of polyamides and other polymer structures. The binding interactions with biomolecules involve the formation of amide bonds, which are crucial for the stability and durability of the resulting polymers. This compound can also inhibit or activate enzymes involved in polymerization, further influencing the biochemical properties of the resulting materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its reactivity and effectiveness. Long-term studies have shown that this compound can maintain its crosslinking ability for extended periods, but its effectiveness may decrease due to gradual degradation . These temporal effects can impact the long-term stability and performance of the polymers produced using this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively crosslink biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including skin burns, eye damage, and respiratory toxicity . Animal studies have shown that the threshold for these adverse effects is relatively high, but caution is necessary when handling and using this compound in laboratory and industrial settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a crosslinking agent. It interacts with enzymes and cofactors involved in polymerization, influencing metabolic flux and metabolite levels. The compound’s reactivity with amines and other biomolecules can lead to the formation of stable polymer structures, impacting the overall metabolic activity of the cells and tissues involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its crosslinking effects. The transport and distribution of this compound are crucial for its effectiveness in polymerization and other biochemical processes .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can participate in polymerization and crosslinking reactions. The subcellular localization of this compound is essential for its activity and function, as it ensures that the compound is present in the appropriate cellular environments for effective biochemical interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophthaloyl dichloride can be synthesized through several methods. One common method involves the chlorination of isophthalic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs at elevated temperatures, around 80-100°C, and requires an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: In industrial settings, this compound is produced by reacting isophthalic acid with phosgene in the presence of a catalyst. The reaction is carried out in a solvent like chlorobenzene at temperatures ranging from 50-150°C. The product is then purified through distillation under reduced pressure to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Isophthaloyl dichloride primarily undergoes substitution reactions due to the presence of reactive acyl chloride groups. These reactions include:
Nucleophilic Substitution: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Hydrolysis: Reacts with water to form isophthalic acid.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines at room temperature to form polyamides.
Alcohols: Reaction with alcohols under reflux conditions to form polyesters.
Water: Reaction with water at room temperature to form isophthalic acid.
Major Products Formed:
Polyamides: Formed from reactions with diamines.
Polyesters: Formed from reactions with diols.
Isophthalic Acid: Formed from hydrolysis.
Scientific Research Applications
Isophthaloyl dichloride is widely used in scientific research and industrial applications:
Polymer Synthesis: Used as a monomer in the production of high-performance polymers such as polyamides and polyesters.
Membrane Technology: Utilized in the fabrication of filtration membranes for gas separation and water purification.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the development of flame-resistant and thermally stable materials.
Comparison with Similar Compounds
Terephthaloyl Chloride: Similar structure but with acyl chloride groups in the para position.
Phthaloyl Chloride: Similar structure but with acyl chloride groups in the ortho position.
Adipoyl Chloride: A linear aliphatic compound with two acyl chloride groups.
Uniqueness: Isophthaloyl dichloride is unique due to its meta-substitution pattern, which imparts distinct chemical and physical properties compared to its ortho- and para-substituted counterparts. This unique structure allows for the synthesis of polymers with specific mechanical and thermal properties .
Properties
IUPAC Name |
benzene-1,3-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQSRULYDNDXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30942-71-3 | |
Record name | 1,3-Benzenedicarbonyl dichloride, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30942-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3026641 | |
Record name | 1,3-Benzenedicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | 1,3-Benzenedicarbonyl dichloride | |
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Record name | Isophthaloyl dichloride | |
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Boiling Point |
276 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
356 °F OC | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3880 @ 17 °C/4 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALLINE SOLID, PRISMS FROM ETHER | |
CAS No. |
99-63-8 | |
Record name | Isophthaloyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Benzenedicarbonyl chloride | |
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Record name | Isophthaloyl chloride | |
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Record name | 1,3-Benzenedicarbonyl dichloride | |
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Record name | 1,3-Benzenedicarbonyl dichloride | |
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Record name | Isophthaloyl dichloride | |
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Record name | ISOPHTHALOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3LDJ6CL3 | |
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Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
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Melting Point |
43-44 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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